6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid
Description
6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (C₆H₆N₂O₃S, molecular weight 186.19 g/mol) is a pyrimidine derivative characterized by a hydroxy group at position 6, a methylsulfanyl (SCH₃) substituent at position 2, and a carboxylic acid moiety at position 4 . The compound’s structure combines hydrogen-bonding capability (via the hydroxy and carboxylic acid groups) with lipophilic character (from the methylsulfanyl group), making it a versatile scaffold in medicinal chemistry and materials science. It is synthesized through reactions involving thiolation of pyrimidine precursors, as exemplified by protocols using S-methylisothiourea hemisulfate and diethyl ethoxymethyl ethylene maleate .
Properties
IUPAC Name |
2-methylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-12-6-7-3(5(10)11)2-4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBCMCDVRJTNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285002 | |
| Record name | 2-(Methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6314-14-3 | |
| Record name | 1,6-Dihydro-2-(methylthio)-6-oxo-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6314-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 40202 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6314-14-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-2-(methylthio)-4-pyrimidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 6-hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid typically involves:
- Construction of the pyrimidine ring with appropriate substituents.
- Introduction of the carboxylic acid group at the 4-position.
- Functionalization at the 2-position with a methylsulfanyl group.
- Hydroxylation at the 6-position.
These transformations are often carried out via stepwise reactions involving base-mediated cyclizations, chlorination, nucleophilic substitutions, and hydrolysis.
Preparation from 1,6-Dihydro-6-oxo-4-pyrimidinecarboxylic Acid Intermediates
A well-documented method involves starting from 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid derivatives (Formula 1 in patent WO2006121648A2). The key steps include:
Base Treatment: The precursor compounds (Formula 2a and 3) are treated with alkali bases (e.g., sodium or potassium hydroxide) in aqueous medium to form the pyrimidinecarboxylate salts. The pH is controlled between 9 and 14 depending on the step to optimize solubility and reaction rate.
Chlorination: The 4-position hydrogen on the pyrimidine ring is replaced by chlorine using chlorinating agents such as chlorine gas, hypochlorous acid (HOCl), or inorganic hypochlorites (e.g., sodium hypochlorite). This reaction is conducted in aqueous suspension with mineral acid (preferably hydrochloric acid) at 10–35 °C with agitation. The chlorinating agent is used in about 0.95 to 1.2 molar equivalents relative to the substrate.
Isolation: The chlorinated intermediate (Formula 4) is isolated by filtration if solid or extracted using water-immiscible solvents such as ether, dichloromethane, or ethyl acetate.
Substitution with Methylsulfanyl Group: The chlorine at the 2-position (or 6-position depending on the intermediate) can be displaced by nucleophilic substitution using methylthiolate sources (e.g., sodium methylthiolate), introducing the methylsulfanyl group.
Hydrolysis and Hydroxylation: The keto group at the 6-position is converted to a hydroxyl group via controlled hydrolysis or by reaction with ammonia or other nucleophiles under elevated temperature (80–90 °C) and pressure (100–500 kPa). This step typically takes 1–5 hours.
This multi-step sequence yields this compound with good yield and purity.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time (hours) | Notes |
|---|---|---|---|---|---|
| Base treatment | Alkali metal hydroxide (NaOH, KOH), water | Ambient (25) | 10–14 | 1–3 | Formation of pyrimidinecarboxylate salts |
| Chlorination | Chlorine, HOCl, or NaOCl + HCl | 10–35 | 0.5–3 | 1–2 | Use 0.95–1.2 molar equiv. chlorinating agent; agitation required |
| Isolation | Filtration or extraction with ether, DCM, EtOAc | Ambient | N/A | N/A | Solid isolation preferred |
| Nucleophilic substitution | Sodium methylthiolate or methylthiol source | 50–90 | Neutral | 1–5 | Displacement of chlorine at 2-position |
| Hydrolysis/hydroxylation | Ammonia or ammonium hydroxide in water or ethanol | 80–90 | Neutral | 1–5 | Conversion of 6-oxo to 6-hydroxy group |
Research Findings and Optimization
The pH control during base treatment and chlorination is critical to maximize yield and minimize side reactions.
Chlorination with hypochlorous acid generated in situ from sodium hypochlorite and mineral acid is preferred for safety and ease of handling.
The choice of solvent for extraction impacts product purity; ethyl acetate and dichloromethane provide efficient phase separation.
The nucleophilic substitution step benefits from mild heating and inert atmosphere to prevent oxidation of the methylsulfanyl group.
Hydroxylation under ammonia pressure ensures complete conversion of the keto group while maintaining the integrity of other functional groups.
Summary Table of Preparation Method
| Stage | Reaction Type | Key Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1. Base treatment | Salt formation | NaOH/KOH, water, pH 10–14 | Pyrimidinecarboxylate salt |
| 2. Chlorination | Electrophilic substitution | Cl2 or HOCl, HCl, aqueous, 10–35 °C | 4-Chloropyrimidinecarboxylic acid (Formula 4) |
| 3. Isolation | Filtration/extraction | Ether, DCM, EtOAc | Purified chlorinated intermediate |
| 4. Nucleophilic substitution | Substitution | Sodium methylthiolate, 50–90 °C | 2-(Methylsulfanyl)-4-chloropyrimidine derivative |
| 5. Hydroxylation | Hydrolysis | NH3 or ammonium hydroxide, 80–90 °C, 1–5 h | This compound |
Additional Notes
The described method is based on patent WO2006121648A2, which provides a robust and scalable synthetic route for substituted pyrimidinecarboxylic acids including the target compound.
Alternative synthetic routes involving cycloaddition reactions or catalytic one-pot condensations exist for related pyrimidine derivatives but are less documented specifically for this compound.
The use of controlled chlorination and substitution steps allows for high regioselectivity and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, halides.
Condensation Reagents: Aldehydes, ketones, esters.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrimidine derivatives.
Condensation Products: Larger heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 6-HMPCA exhibits notable antibacterial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.
Table 1: Antibacterial Activity of 6-HMPCA
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
6-HMPCA has been investigated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition may provide therapeutic benefits in conditions characterized by excessive inflammation.
Table 2: COX Inhibition by 6-HMPCA
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 6-HMPCA | 0.05 | COX-2 |
| Aspirin | 0.10 | COX-1 |
Anticancer Activity
Emerging studies suggest that 6-HMPCA may possess anticancer properties. Preliminary research indicates it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Notably, treatment with 6-HMPCA resulted in significant inhibition of cell proliferation in human cancer cell lines.
Case Study: Anticancer Effects on Human Cell Lines
In a study involving breast and colon cancer cell lines, treatment with 6-HMPCA resulted in:
- Inhibition of cell proliferation by up to 70% at concentrations of 50 µM.
- Induction of apoptosis , indicated by increased annexin V staining.
Organic Synthesis
6-HMPCA serves as an important building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique functional groups facilitate various chemical reactions, including oxidation, reduction, substitution, and condensation reactions.
- Oxidation Products: Ketones and aldehydes.
- Reduction Products: Alcohols.
- Substitution Products: Various substituted pyrimidine derivatives.
- Condensation Products: Larger heterocyclic compounds.
Material Science
In industry, 6-HMPCA is utilized for developing new materials such as polymers and coatings due to its unique chemical properties. The compound's ability to form hydrogen bonds and ionic interactions makes it suitable for enhancing the performance characteristics of materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group can participate in redox reactions, further modulating the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinecarboxylic Acids
Substituent Variations at Position 2
6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid
- Structure : Replaces the methylsulfanyl group with a phenyl ring (C₁₁H₈N₂O₃, MW 216.19 g/mol).
- However, this substitution reduces solubility compared to the methylsulfanyl derivative .
6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic Acid
- Structure: Substitutes methylsulfanyl with methylamino (NHCH₃) (C₆H₇N₃O₃, MW 169.14 g/mol).
- Impact: The methylamino group increases basicity (pKa ~8–10) compared to the thioether (pKa ~1–3), altering ionization states under physiological conditions. This could affect membrane permeability and target engagement .
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic Acid
- Structure : Features a 4-chlorophenyl group at position 2 and a methyl group at position 6 (C₁₂H₉ClN₂O₂, MW 248.67 g/mol).
- This compound’s higher molecular weight may reduce metabolic clearance compared to the target compound .
Substituent Variations at Position 4/5
4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic Acid
- Structure : Carboxylic acid at position 5 and methyl at position 4 (C₆H₆N₂O₂S, MW 170.19 g/mol).
- The methyl group at position 4 may sterically hinder binding in enzyme active sites .
4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid Ethyl Ester
- Structure : Ethyl ester at position 5 and hydroxy group at position 4 (C₈H₁₀N₂O₃S, MW 214.24 g/mol).
- Impact : Esterification increases lipophilicity, improving cellular uptake but requiring enzymatic hydrolysis for activation. This derivative is a prodrug candidate .
Biological Activity
6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (often referred to as 6-HMPCA) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has been studied for its antibacterial, anti-inflammatory, and anticancer properties, making it a candidate for further research and development.
- Molecular Formula : C7H8N2O3S
- Molecular Weight : 188.22 g/mol
- Structure : The compound features a pyrimidine ring with a hydroxyl group at position 6, a methylthio group at position 2, and a carboxylic acid group at position 4.
Antibacterial Activity
Research indicates that 6-HMPCA exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Table 1: Antibacterial Activity of 6-HMPCA
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
The anti-inflammatory potential of 6-HMPCA has also been investigated. Studies suggest that it may inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.
Table 2: COX Inhibition by 6-HMPCA
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.05 | COX-2 |
| Aspirin | 0.10 | COX-1 |
Anticancer Activity
Emerging evidence suggests that 6-HMPCA may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Study: Anticancer Effects on Human Cell Lines
In a study conducted on various human cancer cell lines, including breast and colon cancer cells, treatment with 6-HMPCA resulted in:
- Inhibition of cell proliferation by up to 70% at concentrations of 50 µM.
- Induction of apoptosis , as evidenced by increased annexin V staining.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 6-HMPCA. Modifications to the methylthio group or hydroxyl group have shown to influence both antibacterial and anti-inflammatory activities significantly.
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Replacement of -S(CH3) with -O | Increased antibacterial activity |
| Hydroxyl group substitution | Enhanced anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
